![molecular formula C23H20N2O4S B14083705 2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 381680-41-7](/img/structure/B14083705.png)
2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-, 2-propen-1-yl ester is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a thiazole ring fused to a pyrimidine ring, which is further substituted with various functional groups, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with substituted phenacyl halides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. The reaction mixture is usually heated to facilitate the cyclization process, leading to the formation of the thiazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amino derivatives. Substitution reactions can produce a wide range of substituted thiazolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as acetylcholinesterase and CDC25B phosphatase, leading to the disruption of cellular processes. Additionally, they can bind to receptors like 5-HT2a and glutamate receptors, modulating neurotransmission and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-[4-(dimethylamino)phenyl]-2,3-dihydro-7-methyl-2-[(6-methyl-2-furanyl)methylene]-2-propen-1-yl ester .
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-(1,3-benzodioxol-5-yl)-2-[(5-(2-bromo-4-nitrophenyl)-2-furanyl)methylene]-2,3-dihydro-7-methyl-3-oxo-2-propen-1-yl ester .
Uniqueness
The uniqueness of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-, 2-propen-1-yl ester lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
381680-41-7 |
|---|---|
Molekularformel |
C23H20N2O4S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
prop-2-enyl 7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O4S/c1-4-12-28-22(27)19-15(3)24-23-25(20(19)16-8-6-5-7-9-16)21(26)18(30-23)13-17-11-10-14(2)29-17/h4-11,13,20H,1,12H2,2-3H3 |
InChI-Schlüssel |
GFOSVANUCMFTKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


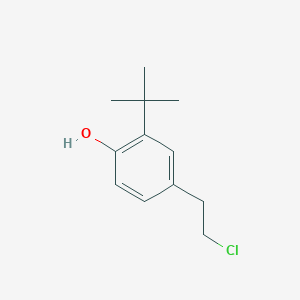
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
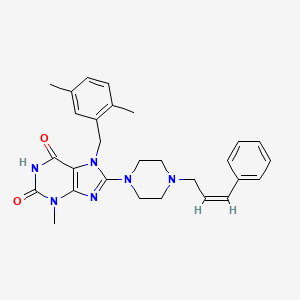
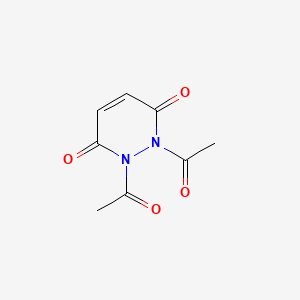
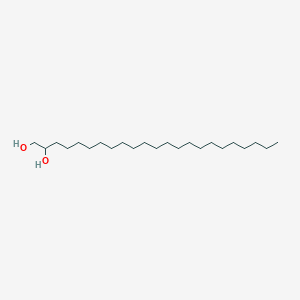
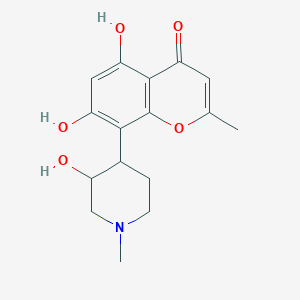
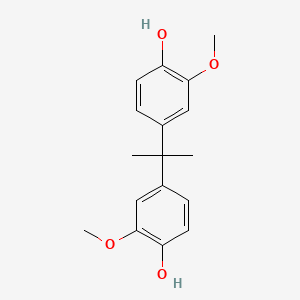
![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)

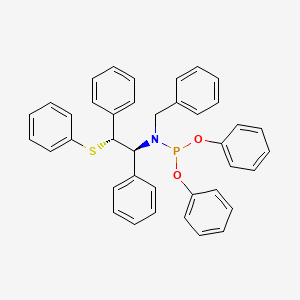
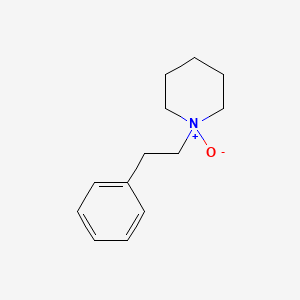
![[(1-Methylcyclohexyl)methylidyne]phosphane](/img/structure/B14083720.png)
